3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol
Overview
Description
3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two methoxy groups and a propargyl alcohol moiety. It is used in various scientific research fields, particularly in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol typically involves the reaction of 5,6-dimethoxypyridine with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The propargyl alcohol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bond in the propargyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy groups on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, including those involved in glycine and purine synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol
- 3-methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
- 1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
- (3E,7E,11E)-3,7,10,10-tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one
Uniqueness
3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of a propargyl alcohol moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Biological Activity
3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol, also known by its CAS number 1171919-89-3, is a compound with significant biological activity that has garnered attention in various fields of research. This article provides an overview of its biological properties, including antimicrobial activities, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H11NO3
- Molecular Weight : 193.2 g/mol
- PubChem CID : 46737839
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. In a study evaluating its antibacterial efficacy, researchers found that derivatives of pyridine compounds, including this compound, displayed strong activity comparable to established antibiotics like linezolid. The minimum inhibitory concentrations (MICs) against several bacterial strains were determined using standard serial dilution methods.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |
---|---|---|---|
Staphylococcus aureus | 8 | Linezolid | 4 |
Streptococcus pneumoniae | 4 | Linezolid | 2 |
Enterococcus faecalis | 16 | Linezolid | 8 |
Bacillus subtilis | 8 | Linezolid | 4 |
Staphylococcus xylosus | 32 | Linezolid | 16 |
The study highlighted that the compound not only inhibited bacterial growth but also demonstrated significant antibiofilm activity. It was observed that at higher concentrations, the compound could effectively reduce biofilm formation in Streptococcus pneumoniae, suggesting a potential application in treating biofilm-associated infections .
The mechanism by which this compound exerts its antibacterial effects is thought to involve interference with bacterial protein synthesis. Similar to linezolid, it may target the bacterial ribosome's 50S subunit, thereby inhibiting protein biosynthesis. Molecular docking studies have suggested that the compound may bind effectively to ribosomal RNA sites crucial for protein synthesis .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro experiments demonstrated that the compound exhibited bacteriostatic effects on various Gram-positive bacteria. The time-growth kinetics revealed that the compound's efficacy increased with concentration, showing a concentration-dependent inhibition pattern similar to linezolid .
- Biofilm Formation Inhibition : In a specific study focusing on biofilm formation, it was found that treatment with the compound significantly reduced biofilm biomass in a dose-dependent manner. This suggests its potential utility in managing infections where biofilm formation is a critical factor .
- Resistance Studies : Research indicated that the compound maintained its effectiveness against resistant strains of bacteria over extended periods, highlighting its promise as a candidate for further development in antibiotic resistance scenarios .
Properties
IUPAC Name |
3-(5,6-dimethoxypyridin-3-yl)prop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-9-6-8(4-3-5-12)7-11-10(9)14-2/h6-7,12H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJYEILCQKBSLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C#CCO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263118 | |
Record name | 3-(5,6-Dimethoxy-3-pyridinyl)-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171919-89-3 | |
Record name | 3-(5,6-Dimethoxy-3-pyridinyl)-2-propyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5,6-Dimethoxy-3-pyridinyl)-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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